6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole
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Overview
Description
6-Bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a bromine atom and a dinitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the bromination of 2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The benzimidazole ring can be oxidized under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted benzimidazole derivatives.
Reduction: Formation of 6-bromo-2-[(2,4-diaminophenyl)methyl]-1H-benzimidazole.
Oxidation: Formation of oxidized benzimidazole derivatives.
Scientific Research Applications
6-Bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, the nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The benzimidazole core can interact with DNA or proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methyl-6-nitrophenol
- 6-Bromo-2-pyridinecarboxaldehyde
- 4-Bromo-2,6-dimethylaniline
Uniqueness
6-Bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
60059-89-4 |
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Molecular Formula |
C14H9BrN4O4 |
Molecular Weight |
377.15 g/mol |
IUPAC Name |
6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H9BrN4O4/c15-9-2-4-11-12(6-9)17-14(16-11)5-8-1-3-10(18(20)21)7-13(8)19(22)23/h1-4,6-7H,5H2,(H,16,17) |
InChI Key |
YAXALZOVHHMWHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC2=NC3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
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